

O-Desmethyl Gefitinib-d6: A Technical Guide for Researchers

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **O-Desmethyl gefitinib-d6**. This deuterated analog of gefitinib's active metabolite is a critical tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard for quantitative analysis. This guide provides detailed information on its suppliers, pricing, relevant experimental protocols, and the biological pathways it influences.

Supplier and Pricing Information

O-Desmethyl gefitinib-d6 is available from several specialized chemical suppliers. While pricing can vary and often requires a direct quote, the following table summarizes publicly available information to aid in procurement.



Supplier	Product/Cat alog Number	Quantity	Price (USD)	Purity	Notes
TeraGenomic s	-	25mg	\$2,902.40[1]	>98%	Guaranteed Gefitinib-d6.
LGC Standards	-	-	Inquiry required[2]	-	Custom synthesis may be required.
BioOrganics	BO-51287	-	Inquiry required	>98%[3]	-
Veeprho	-	-	Inquiry required	-	Described as a deuterium- labeled analog for use as an internal standard.[4]
MedChemEx press	HY-100064S1	-	Inquiry required	-	Deuterium labeled O- Desmethyl gefitinib.[5]

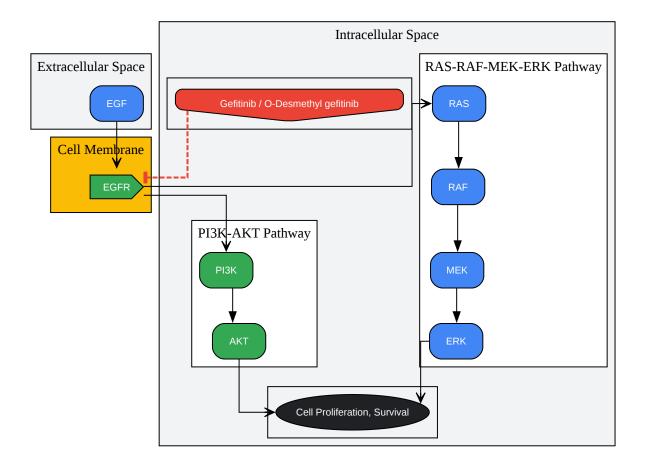
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Biological Context: The EGFR Signaling Pathway

Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Its active metabolite, O-Desmethyl gefitinib, retains this inhibitory activity.[6] EGFR is a key transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival.[3] Dysregulation of the EGFR pathway is a common driver in various cancers.



Gefitinib and O-Desmethyl gefitinib exert their therapeutic effect by binding to the ATP-binding site within the EGFR's intracellular tyrosine kinase domain.[3] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[3][7]



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EGFR Signaling Pathway and Inhibition by Gefitinib.



Experimental Protocols: Quantitative Analysis by LC-MS/MS

O-Desmethyl gefitinib-d6 is primarily used as an internal standard for the accurate quantification of O-Desmethyl gefitinib in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise and reproducible quantification.

Sample Preparation: Protein Precipitation

A common method for extracting gefitinib and its metabolites from plasma is protein precipitation.

- To a 100 μL aliquot of plasma, add 200 μL of acetonitrile containing the internal standard (O-Desmethyl gefitinib-d6).
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge the sample at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following is a representative LC-MS/MS method for the simultaneous quantification of gefitinib and O-Desmethyl gefitinib.

- LC Column: A C18 reversed-phase column (e.g., 50×2.1 mm, $3.5 \mu m$) is typically used for separation.[8]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 35:65 v/v) with 0.1% formic acid is often employed.[8]

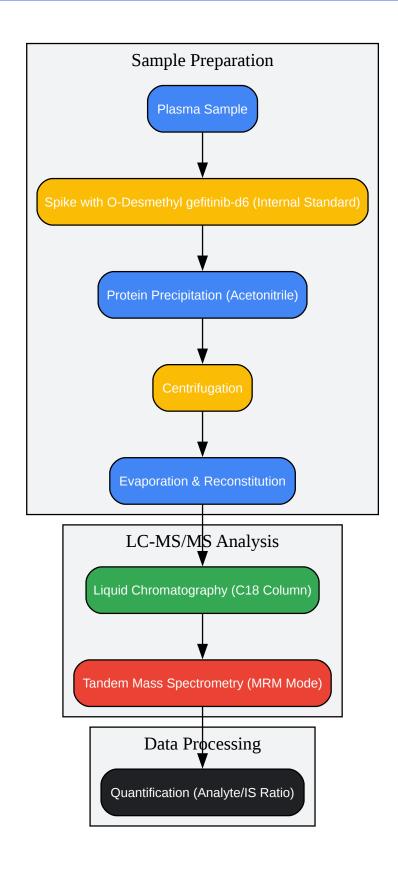
Foundational & Exploratory





- Flow Rate: A flow rate of 0.35 mL/min is a common parameter.[8]
- Injection Volume: 10 μL of the reconstituted sample is injected.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[8]
- MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The specific
 precursor-to-product ion transitions for O-Desmethyl gefitinib and O-Desmethyl gefitinib-d6
 would need to be optimized on the specific instrument but would be based on their
 respective molecular weights.





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LC-MS/MS Workflow for O-Desmethyl gefitinib Quantification.



This technical guide provides a foundational understanding of **O-Desmethyl gefitinib-d6** for research applications. For specific experimental designs, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed methodologies.

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